2-Fluoro-4-isopropoxy-benzonitrile
Description
Benzonitrile (B105546) Frameworks in Advanced Chemical Synthesis
Benzonitrile derivatives are a highly versatile class of compounds that are fundamental in modern organic synthesis. nbinno.com The inherent reactivity of the nitrile group (-C≡N) and the stability of the aromatic ring make these frameworks ideal starting materials for a multitude of chemical transformations. nbinno.com The nitrile functionality can be converted into other important chemical groups; for instance, it can be hydrolyzed to form carboxylic acids or reduced to produce primary amines.
These compounds are not only useful as intermediates but are also integral components of a wide array of pharmacologically significant molecules. benthamscience.com The benzonitrile unit can serve as a scaffold upon which various functional groups are assembled, allowing chemists to fine-tune the properties of a final compound. nbinno.com Beyond pharmaceuticals, benzonitrile derivatives are employed in the synthesis of agrochemicals, dyes, and pigments, and they are investigated for applications in materials science where their electronic properties can be tailored for specific uses. nbinno.com
Significance of Fluorine and Isopropoxy Substituents in Aromatic Systems
The introduction of specific substituents onto an aromatic ring can dramatically alter a molecule's physicochemical and biological properties. In the case of 2-Fluoro-4-isopropoxy-benzonitrile, the fluorine atom and the isopropoxy group each impart distinct and valuable characteristics.
The isopropoxy group (-O-CH(CH₃)₂) is an ether linkage that also plays a crucial role in molecular design. As a relatively bulky and lipophilic substituent, it can increase the molecule's fat-solubility, which is a critical factor for absorption and distribution within biological systems. nih.govnih.gov The strategic placement of an isopropoxy group can provide a degree of metabolic stability by sterically hindering access to nearby sites that might otherwise be susceptible to enzymatic degradation. The Hansch π-value for an isopropyl group is 1.53, indicating its contribution to lipophilicity. beilstein-journals.org In the context of drug design, alkoxy groups like isopropoxy are often explored to optimize a compound's pharmacokinetic profile. For instance, in research related to glucopyranosyl-substituted benzonitrile derivatives for treating metabolic disorders, "isopropyloxy" is listed as a potential substituent, highlighting its relevance in developing pharmacologically active agents. google.com
Research Landscape of this compound and Related Scaffolds
While extensive research focusing directly on this compound is not widely published, its significance lies in its role as a structural motif and synthetic intermediate for creating more elaborate molecules. The synthesis of related fluoro-alkoxy benzonitriles is documented in various contexts, often involving the reaction of a corresponding fluorinated hydroxybenzonitrile with an alkylating agent. For example, the synthesis of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile has been achieved by reacting 3,4-difluorobenzonitrile (B1296988) with hydroquinone (B1673460). nih.gov This suggests a probable synthetic route to this compound would involve the etherification of 2-fluoro-4-hydroxybenzonitrile.
The true value of this and related scaffolds is demonstrated by their application as building blocks in the synthesis of high-value compounds, particularly in the pharmaceutical industry. Fluorinated benzonitrile derivatives are common intermediates for a range of therapeutic agents. For example, 2-fluoro-4-nitrobenzonitrile (B1302158) serves as an intermediate for tyrosine kinase inhibitors used in cancer therapy. google.com Similarly, other substituted benzonitriles are utilized in the development of inhibitors for targets like the p38 MAP kinase. thieme-connect.com The combination of the fluoro and isopropoxy groups on a benzonitrile ring represents a specific chemical arrangement sought after for optimizing the properties of lead compounds in drug discovery programs.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀FNO |
| Molecular Weight | 179.19 g/mol |
| CAS Number | 186400-33-9 |
| Appearance | White to off-white solid |
| Boiling Point | Approx. 265.7 °C |
| Density | Approx. 1.12 g/cm³ |
Table 2: Research Applications of Related Fluoro-Benzonitrile Scaffolds
| Scaffold/Intermediate | Synthetic Application | Resulting Compound Class | Potential Therapeutic Area |
|---|---|---|---|
| 2-Fluoro-4-nitrobenzonitrile | Used in multi-step synthesis pathways | Tyrosine kinase inhibitors | Oncology, Psoriasis google.com |
| 3-Bromo-2-fluorobenzonitrile | Intermediate in the synthesis of I-34 | STK4 kinase inhibitors | Immunology, Apoptosis Regulation guidechem.com |
| Ortho-fluoro substituted benzonitriles | Reaction with substituted alkyl phenylacetates | Glucopyranosyl-substituted diphenylmethanes | Metabolic disorders (SGLT2 inhibitors) google.comepo.org |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOXWXYCKKZUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 4 Isopropoxy Benzonitrile
Established Synthetic Routes to 2-Fluoro-4-isopropoxy-benzonitrile
The construction of this compound can be approached through various established synthetic pathways. These routes are designed to strategically build the molecule by forming key bonds and introducing functional groups through well-understood chemical transformations. The choice of a particular route often depends on the availability of starting materials, desired scale, and economic feasibility.
Alkylation and Etherification Strategies for Isopropoxy Group Introduction
A primary method for introducing the isopropoxy group onto the aromatic ring is through the Williamson ether synthesis. This reaction typically involves the alkylation of a phenolic precursor, such as 2-fluoro-4-hydroxybenzonitrile, with an isopropyl halide. atomfair.com The reaction is conducted in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion.
The general reaction is as follows:
2-Fluoro-4-hydroxybenzonitrile + Isopropyl Halide → this compound + Salt
Key parameters influencing the success of this etherification include the choice of base, solvent, and isopropylating agent.
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis
| Parameter | Examples | Role in Reaction |
|---|---|---|
| Phenolic Precursor | 2-Fluoro-4-hydroxybenzonitrile | Provides the aromatic core and hydroxyl group. |
| Isopropylating Agent | 2-Bromopropane, Isopropyl iodide | Source of the isopropoxy group. |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the phenol to form the nucleophilic phenoxide. |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Provides a medium for the reaction; typically polar aprotic. |
| Temperature | Room temperature to reflux | Influences reaction rate. |
This method is highly effective for synthesizing ethers and is widely applicable in organic synthesis. organic-chemistry.org
Cyanation Reactions for Benzonitrile (B105546) Moiety Formation
The introduction of the nitrile (-CN) group is a critical step in forming the benzonitrile structure. This is typically achieved by the cyanation of an aryl halide precursor, such as a 2-fluoro-4-isopropoxy-substituted bromobenzene or iodobenzene.
Two major strategies for this transformation are the Rosenmund-von Braun reaction and palladium-catalyzed cyanation.
Rosenmund-von Braun Reaction : This classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), usually at elevated temperatures in a polar aprotic solvent like N-methylpyrrolidone (NMP) or DMF. google.comgoogle.com
Palladium-Catalyzed Cyanation : A more modern and versatile approach uses a palladium catalyst to couple an aryl halide with a cyanide source. rsc.org This method often proceeds under milder conditions and exhibits greater tolerance for other functional groups. nih.govbohrium.com A variety of cyanide sources can be employed, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govacs.org
Table 2: Comparison of Cyanation Methodologies
| Feature | Rosenmund-von Braun | Palladium-Catalyzed Cyanation |
|---|---|---|
| Cyanide Source | Copper(I) cyanide (CuCN) | KCN, Zn(CN)₂, K₄[Fe(CN)₆] |
| Catalyst | None (reagent-based) | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands (e.g., XPhos, dppf) |
| Reaction Temperature | High (150-200 °C) | Milder (≤ 100 °C) nih.gov |
| Substrate Scope | Generally effective for aryl bromides and iodides | Broad, including aryl chlorides and triflates nih.govbohrium.com |
| Toxicity | High, due to copper cyanide | Varies; enables use of less toxic sources like K₄[Fe(CN)₆] acs.org |
The development of palladium-catalyzed methods represents a significant advancement, offering a more efficient and safer route to a wide range of benzonitriles. acs.orgrsc.org
Halogenation and Fluorination Techniques for Aromatic Substitution
Introducing the fluorine atom onto the aromatic ring is a key challenge that is often addressed early in the synthetic sequence. Direct fluorination of a pre-formed 4-isopropoxybenzonitrile is difficult due to the challenges in controlling regioselectivity. Therefore, multi-step strategies are more common.
One established pathway involves:
Nitration : Introduction of a nitro group (-NO₂) onto the aromatic ring.
Reduction : Conversion of the nitro group to an amino group (-NH₂).
Diazotization : Transformation of the amino group into a diazonium salt (-N₂⁺) using nitrous acid.
Fluorination : Displacement of the diazonium group with fluoride, commonly achieved through the Balz-Schiemann reaction, which uses fluoroboric acid (HBF₄) or its salts.
An alternative approach is nucleophilic aromatic substitution (fluorodenitration), where a nitro group on a highly electron-deficient ring (e.g., 2,4-dinitrobenzonitrile) is displaced by a fluoride ion from a source like potassium fluoride (KF). google.com
Convergent Multi-step Synthesis Approaches
A convergent synthesis assembles the target molecule from several key intermediates, which are synthesized separately. A plausible multi-step synthesis for this compound could begin with a commercially available fluorophenol. mit.eduazom.comflinders.edu.au
A representative synthetic sequence is outlined below:
Bromination of 3-Fluorophenol : 3-Fluorophenol is regioselectively brominated to yield 4-bromo-3-fluorophenol. google.com
Cyanation : The bromo-substituent is then converted to a nitrile group using the Rosenmund-von Braun reaction (with CuCN) or a palladium-catalyzed process to form 2-fluoro-4-hydroxybenzonitrile. google.com
Etherification : Finally, the hydroxyl group of 2-fluoro-4-hydroxybenzonitrile is alkylated with an isopropyl group using the Williamson ether synthesis, as described in section 2.1.1, to yield the final product, this compound.
This approach strategically builds the molecule by first establishing the fluoro and nitrile functionalities on the ring before introducing the isopropoxy group in the final step.
Optimization of Reaction Conditions and Parameters
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of the synthesis. For this compound, particular attention is paid to the catalytic systems used in key bond-forming steps.
Catalytic Systems in Synthesis (e.g., Copper and Palladium Catalysis)
Catalysis plays a pivotal role in the modern synthesis of complex organic molecules. Both copper and palladium systems are essential for the efficient synthesis of this compound, particularly in the cyanation step.
Copper Catalysis : Copper catalysis is fundamental to the Rosenmund-von Braun reaction for converting aryl halides to benzonitriles. google.com Although it often requires high temperatures and stoichiometric amounts of copper(I) cyanide, recent advancements have explored the use of catalytic quantities of copper. nih.gov Copper catalysts are also employed in a variety of other transformations, including tandem reactions for synthesizing heterocyclic structures. nih.govrsc.org
Palladium Catalysis : Palladium catalysis has become the predominant method for aryl cyanation in laboratory and industrial settings. bohrium.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the benzonitrile product and regenerate the Pd(0) catalyst.
The efficiency of palladium-catalyzed cyanation is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle.
Table 3: Common Palladium Catalytic Systems for Aryl Cyanation
| Catalyst/Precatalyst | Ligand | Cyanide Source | Typical Solvent | Key Features |
|---|---|---|---|---|
| Pd₂(dba)₃ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Zn(CN)₂ | DMF | One of the early, effective systems. |
| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | High efficiency for aryl chlorides and bromides. nih.gov |
The use of advanced palladium precatalysts and bulky, electron-rich phosphine ligands has significantly expanded the scope and practicality of aryl cyanation, enabling the synthesis of complex molecules like this compound with high efficiency. rsc.orgnih.gov
Solvent Effects and Reaction Media Influence
The choice of solvent is a critical parameter in the Williamson ether synthesis of this compound, as it significantly influences the reaction rate and yield. The reaction typically proceeds via an S(_N)2 mechanism, which is favored by polar aprotic solvents. These solvents are capable of solvating the cation of the phenoxide, thereby increasing the nucleophilicity of the oxygen anion and facilitating its attack on the alkylating agent.
Commonly employed polar aprotic solvents for this type of synthesis include dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO). The use of such solvents can lead to higher yields and shorter reaction times compared to protic solvents, which can solvate the nucleophile and reduce its reactivity.
The selection of the optimal solvent is often a balance between reactivity, cost, and ease of removal during workup. For instance, while DMF is an excellent solvent for this reaction, its high boiling point can make it difficult to remove. Acetonitrile, with its lower boiling point, offers a more practical alternative in many cases.
Table 1: Comparison of Solvents for Williamson Ether Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | General Remarks |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | High solvating power, but can be difficult to remove. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Good balance of reactivity and ease of removal. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Very high solvating power, but can be challenging to remove and may promote side reactions at high temperatures. |
| Acetone | Polar Aprotic | 56 | 20.7 | Lower boiling point, can be used but may be less effective than DMF or ACN. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Often used with strong bases like NaH. |
Temperature and Pressure Regimes in Synthetic Transformations
Temperature is another crucial factor that governs the rate and outcome of the synthesis of this compound. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. For the Williamson ether synthesis, a typical temperature range is between 50 and 100 °C edubirdie.compbworks.com.
The optimal temperature is a compromise between achieving a reasonable reaction rate and minimizing potential side reactions. At excessively high temperatures, side reactions such as the elimination of the alkylating agent can become more prevalent, leading to a decrease in the yield of the desired ether. The specific temperature will also depend on the reactivity of the chosen alkylating agent and the solvent used.
The reaction is typically carried out at atmospheric pressure. The use of elevated pressure is generally not necessary for this type of transformation and would add unnecessary complexity and cost to the process, particularly on an industrial scale.
Table 2: General Temperature Ranges for Williamson Ether Synthesis
| Reactant Type | Typical Temperature Range (°C) | Notes |
| Phenols with primary alkyl halides | 50 - 100 | This is the most common scenario for this synthesis. |
| Phenols with secondary alkyl halides | 70 - 120 | Higher temperatures may be needed to overcome steric hindrance, but elimination side reactions are more likely. |
Scalability and Industrial Considerations in Preparation
The scalability of the synthesis of this compound is a key consideration for its industrial production. The Williamson ether synthesis is a robust and well-understood reaction, making it generally amenable to scale-up. However, several factors must be carefully managed to ensure an efficient and safe industrial process.
Key Industrial Considerations:
Reagent Selection and Cost: For large-scale production, the cost of raw materials is a significant factor. The choice of the base and the isopropylating agent will be influenced by their commercial availability and price. For example, while sodium hydride is a very effective base, its handling on a large scale can be hazardous. In an industrial setting, weaker and less expensive bases like potassium carbonate or sodium carbonate are often preferred.
Solvent Selection and Recovery: The choice of solvent on an industrial scale is dictated not only by its effect on the reaction but also by its cost, toxicity, and the ease of recovery and recycling. The environmental impact of the solvent is also a major consideration.
Process Safety: The exothermic nature of the reaction needs to be carefully managed on a large scale to prevent thermal runaways. This involves proper reactor design, cooling systems, and monitoring of the reaction temperature.
Workup and Purification: The workup procedure must be efficient and scalable. This includes the separation of the product from the reaction mixture and its purification to the required specifications. Techniques such as extraction and distillation are commonly employed.
Waste Management: The generation of waste products, such as inorganic salts from the base and any byproducts, must be minimized and managed in an environmentally responsible manner.
For industrial-scale synthesis, the use of phase-transfer catalysis can be an attractive option. A phase-transfer catalyst can facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkylating agent, potentially allowing the use of less expensive and more environmentally friendly solvent systems, such as a biphasic water-organic solvent mixture.
Table 3: Comparison of Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
| Base | Often strong bases like NaH or KH | Weaker, less hazardous, and cheaper bases like K₂CO₃ or NaOH. |
| Solvent | High-purity, often anhydrous polar aprotic solvents (e.g., DMF, ACN) | Cost-effective solvents with consideration for recovery and recycling. Phase-transfer catalysis may be used to enable reactions in biphasic systems. |
| Temperature Control | Heating mantles, oil baths | Jacketed reactors with precise temperature control and cooling systems. |
| Workup | Small-scale extraction and chromatography | Large-scale extraction, distillation, and crystallization. |
| Safety | Fume hood | Comprehensive process safety management systems. |
Chemical Reactivity and Transformation of 2 Fluoro 4 Isopropoxy Benzonitrile
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, which is distinct from SN1 and SN2 reactions and is facilitated by substituents that can stabilize a negative charge on the aromatic ring.
Mechanistic Investigations and Regioselectivity (e.g., Meisenheimer Complex Formation)
The SNAr mechanism involves a two-step process. Initially, a nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. google.comnih.gov This intermediate is non-aromatic and its formation is typically the rate-determining step of the reaction. nih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov
For 2-fluoro-4-isopropoxy-benzonitrile, the nitrile group (-CN) is a moderately strong electron-withdrawing group. It activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance. The attack is expected to occur at the carbon atom bonded to the fluorine, the designated leaving group.
Studies on similarly structured molecules, such as 2,4-dichloroquinazoline, show that nucleophilic attack is highly regioselective. mdpi.com Theoretical calculations using Density Functional Theory (DFT) on such systems reveal that the carbon atom at position 4 (para to the nitrogen in the quinazoline (B50416) ring) has a higher LUMO coefficient, making it the more electrophilic site and thus more susceptible to nucleophilic attack. mdpi.com A similar principle applies to this compound, where the combined electronic effects of the substituents direct the nucleophile to the C-2 position (the carbon attached to the fluorine). The formation of a stable Meisenheimer complex, stabilized by the ortho-cyano group and the para-isopropoxy group, is a critical feature of this pathway. google.comresearchgate.net
Impact of Fluorine and Isopropoxy Substituents on SNAr Reactivity
The reactivity of the benzene (B151609) ring in an SNAr reaction is profoundly influenced by its substituents. In this compound, the fluorine, isopropoxy, and nitrile groups each play a distinct role.
Fluorine Atom (ortho to -CN, meta to -OPr): The fluorine atom serves a dual function. It is a highly electronegative atom that activates the ring towards nucleophilic attack through its inductive electron-withdrawing effect (-I). ontosight.ai Simultaneously, it functions as the nucleofuge or leaving group.
Isopropoxy Group (para to -F, meta to -CN): The isopropoxy group is an electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, but it is also weakly electron-withdrawing inductively (-I effect). When positioned para to the site of nucleophilic attack, its electron-donating resonance effect can destabilize the negatively charged Meisenheimer intermediate, thereby slowing down the reaction compared to an unsubstituted ring. However, its effect is generally less pronounced than that of strongly activating groups.
Nitrile Group (ortho to -F, meta to -OPr): The nitrile group is a key activating group. Its strong electron-withdrawing nature, through both induction and resonance (-I, -R), significantly stabilizes the anionic Meisenheimer intermediate. nih.gov Its position ortho to the fluorine leaving group is highly effective for this stabilization.
Leaving Group Efficiency Studies
In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. mdpi.com Consequently, the bond strength to the leaving group is less important than the group's ability to activate the ring towards nucleophilic attack. The established order of reactivity for halogen leaving groups in activated systems is F > Cl > Br > I.
Table 1: Relative Reactivity of Halogens in SNAr Reactions (Data based on reactions of piperidine (B6355638) with 2,4-dinitrophenyl halides, illustrating the general principle of leaving group efficiency)
| Leaving Group (X in 2,4-Dinitrophenyl-X) | Relative Rate |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.4 |
| I | 1.0 |
| This table illustrates the general trend in SNAr leaving group efficiency. Specific rates for this compound are not available. |
Reactions at the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic, allowing it to undergo various nucleophilic addition reactions.
Hydrolysis and Amidation Reactions
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. ontosight.ai The reaction proceeds through an amide intermediate.
Acid-Catalyzed Hydrolysis: In the presence of strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated, which activates the carbon of the C≡N bond toward nucleophilic attack by water. This forms a protonated imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid (2-fluoro-4-isopropoxybenzoic acid) and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: With a strong base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon. This produces an intermediate imine anion, which is protonated by water to give a hydroxy imine. Tautomerization then yields the amide. Subsequent saponification of the amide under basic conditions gives the carboxylate salt (sodium 2-fluoro-4-isopropoxybenzoate), which upon acidic workup, provides the final carboxylic acid. Isolating the intermediate, 2-fluoro-4-isopropoxybenzamide, is possible under milder reaction conditions.
Reduction to Amines and Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. A subsequent aqueous workup protonates the nitrogen, yielding 2-fluoro-4-isopropoxybenzylamine.
Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H). DIBAL-H adds one equivalent of hydride to the nitrile carbon, forming an imine-aluminum complex. This intermediate is stable at low temperatures and is hydrolyzed upon aqueous workup to yield the corresponding aldehyde, 2-fluoro-4-isopropoxybenzaldehyde.
Table 2: Expected Products from Reactions at the Nitrile Group
| Reagent(s) | Reaction Type | Expected Product |
| H₃O⁺, heat | Acidic Hydrolysis | 2-Fluoro-4-isopropoxybenzoic acid |
| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Basic Hydrolysis | 2-Fluoro-4-isopropoxybenzoic acid |
| H₂O, mild conditions | Amidation | 2-Fluoro-4-isopropoxybenzamide |
| 1. LiAlH₄; 2. H₂O | Reduction | 2-Fluoro-4-isopropoxybenzylamine |
| 1. DIBAL-H; 2. H₂O | Partial Reduction | 2-Fluoro-4-isopropoxybenzaldehyde |
Cycloaddition Reactions (e.g., formation of heterocyclic systems)
Cycloaddition reactions offer a powerful strategy for the construction of cyclic and heterocyclic systems. libretexts.org In the context of this compound, the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. For instance, in reactions with nitrile imines, the nitrile moiety can lead to the formation of 1,2,4-triazole (B32235) derivatives. nih.gov The regioselectivity of such reactions is influenced by the electronic properties of the substituents on the benzonitrile (B105546) ring. nih.govmdpi.com
Another notable cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition that typically forms six-membered rings. libretexts.orgchim.it While the benzonitrile itself is not a typical diene or dienophile for a standard Diels-Alder reaction, its derivatives could potentially participate in intramolecular versions of this reaction to construct complex polycyclic systems. chim.itnih.gov The nitrile group can also be involved in the formation of other heterocyclic systems through various cycloaddition pathways, depending on the reaction partner. libretexts.orgnih.gov
Transformations on the Aromatic Ring System
The aromatic ring of this compound is amenable to a variety of transformations, allowing for the introduction of new substituents and the construction of more complex molecular architectures.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The fluorine atom in this compound can be exploited in these reactions.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide or triflate. libretexts.org While direct coupling at the C-F bond is challenging, the fluorine can act as a directing group for ortho-lithiation, which can then be followed by borylation to generate a boronic acid or ester derivative. This intermediate can then participate in a Suzuki-Miyaura coupling to form biaryl compounds. libretexts.orgresearchgate.netmdpi.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. semanticscholar.orgnih.govmdpi.com Similar to the Suzuki coupling, activation of the C-F bond for a direct Heck reaction is not typical. However, conversion of the fluorine to a more reactive halide like iodide or bromide, or derivatization to a triflate, would enable its participation in Heck reactions to introduce alkenyl substituents. semanticscholar.orgchemrxiv.orgresearchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govlibretexts.orgorganic-chemistry.org The principles for involving the fluoro-substituted position in a Sonogashira coupling are similar to those for the Heck and Suzuki reactions, requiring conversion to a more reactive group. lucp.net
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction is known for its high functional group tolerance. wikipedia.org A zincated derivative of this compound, potentially formed via ortho-metalation, could undergo Negishi coupling to introduce various organic fragments. tsukuba.ac.jp
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Reactants | Catalyst | Product Type |
| Suzuki-Miyaura | Organoboron Compound + Aryl Halide/Triflate | Palladium | Biaryl |
| Heck | Alkene + Aryl Halide/Triflate | Palladium | Substituted Alkene |
| Sonogashira | Terminal Alkyne + Aryl Halide/Triflate | Palladium/Copper | Arylalkyne |
| Negishi | Organozinc Compound + Aryl Halide/Triflate | Palladium or Nickel | Varied C-C Bonds |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this process, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. harvard.edu
For this compound, both the fluorine atom and the nitrile group can act as directing metalation groups. Fluorine is recognized as a moderate directing group, while the nitrile group is considered a strong DMG. organic-chemistry.orgresearchgate.net This allows for selective metalation at the positions ortho to these groups. The isopropoxy group, being an ether, is also a known directing group. The interplay of these three groups will determine the regiochemical outcome of the metalation. Generally, the stronger directing group will dictate the position of lithiation.
Oxidative and Reductive Aromatic Transformations
The aromatic ring of this compound can undergo both oxidative and reductive transformations, although specific examples for this exact molecule are not prevalent in the provided search results. In general, oxidative reactions could lead to the formation of phenols or quinones, potentially involving dearomatization. Reductive transformations, such as Birch reduction, could reduce the aromatic ring to a cyclohexadiene derivative, providing a pathway to non-aromatic cyclic structures. The specific conditions for these transformations would need to be carefully chosen to avoid unwanted reactions with the nitrile and isopropoxy groups.
Advanced Spectroscopic Characterization of 2 Fluoro 4 Isopropoxy Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Fluoro-4-isopropoxy-benzonitrile by providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic environments and their connectivity.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the isopropoxy group. The substitution pattern on the benzene (B151609) ring—fluorine at C2, the isopropoxy group at C4, and the nitrile group at C1—results in three chemically non-equivalent aromatic protons.
The isopropoxy group will present as two distinct signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, arising from mutual spin-spin coupling. The aromatic region will be more complex due to coupling between the protons themselves and additional coupling to the ¹⁹F nucleus.
Based on data from analogous compounds such as 4-fluorobenzonitrile (B33359) and other alkoxy-substituted benzonitriles, the predicted chemical shifts (δ) and coupling constants (J) are detailed in the table below.
Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~7.5 - 7.6 | Doublet of doublets (dd) | JH6-H5 ≈ 8.5 Hz, JH6-F2 ≈ 5.5 Hz |
| H-5 | ~6.8 - 6.9 | Doublet of doublets (dd) | JH5-H6 ≈ 8.5 Hz, JH5-F2 ≈ 2.0 Hz |
| H-3 | ~6.7 - 6.8 | Doublet (d) | JH3-F2 ≈ 10.0 Hz |
| -OCH(CH₃)₂ | ~4.6 - 4.7 | Septet (sept) | J ≈ 6.0 Hz |
| -OCH(CH ₃)₂ | ~1.3 - 1.4 | Doublet (d) | J ≈ 6.0 Hz |
A proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the seven carbon atoms of the substituted benzene ring and the two different carbons of the isopropoxy group. The chemical shifts are significantly influenced by the electronic effects of the substituents. The nitrile carbon (C≡N) is expected at the downfield end of the aromatic region, while the carbon directly bonded to fluorine (C-2) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is a key identifying feature. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom.
Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent at 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected ¹³C-¹⁹F Coupling (J, Hz) |
| C-1 (C-CN) | ~104 - 106 | Large, ¹JCF ≈ 250-260 Hz |
| C-2 (C-F) | ~163 - 165 (d) | Small, JCF ≈ 10-15 Hz |
| C-3 | ~102 - 104 (d) | Small, JCF ≈ 4-6 Hz |
| C-4 (C-O) | ~162 - 164 (d) | Small, JCF ≈ 2-4 Hz |
| C-5 | ~118 - 120 (d) | Large, JCF ≈ 20-25 Hz |
| C-6 | ~134 - 136 (d) | Small, JCF ≈ 3-5 Hz |
| -C N | ~117 - 119 | - |
| -OC H(CH₃)₂ | ~71 - 73 | - |
| -OCH(C H₃)₂ | ~21 - 23 | - |
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for characterizing fluorinated organic compounds. chemicalbook.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-2 position. The chemical shift of this signal is indicative of its electronic environment. The signal will be split into a multiplet due to couplings with the adjacent aromatic protons, primarily H-3 and H-6. This coupling provides direct evidence for the fluorine's position on the aromatic ring. For many fluoroaromatic compounds, the chemical shifts are reported relative to a standard like CFCl₃. chemicalbook.com
COSY (Correlation Spectroscopy): This experiment would reveal correlations between J-coupled protons. nih.gov Key expected correlations include the one between the aromatic protons H-5 and H-6, and the strong correlation between the methine and methyl protons of the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the signals of H-3, H-5, and H-6 to their corresponding carbon atoms (C-3, C-5, and C-6) and connect the isopropoxy proton signals to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework. nih.gov Expected key correlations would be from the isopropoxy methyl protons to the methine carbon and the C-4 ether carbon, and from aromatic protons like H-6 to C-1, C-2, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the isopropoxy methine proton and the aromatic proton at H-3, confirming the orientation of the isopropoxy group.
Vibrational Spectroscopy Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent and diagnostically useful band is the sharp, strong absorption from the nitrile (C≡N) group. Other important vibrations include those from the C-O-C ether linkage, the C-F bond, and various aromatic C-H and C=C bonds. The expected wavenumbers for these vibrations are based on data from similar molecules like 2-fluorobenzonitrile (B118710) and 2-fluoro-4-hydroxybenzonitrile. chemicalbook.com
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | -CH, -CH₃ | 2980 - 2850 | Medium-Strong |
| C≡N stretch | Nitrile | 2235 - 2220 | Strong, Sharp |
| C=C stretch | Aromatic Ring | 1610 - 1580, 1500 - 1450 | Medium-Strong |
| C-F stretch | Aryl-Fluoride | 1280 - 1200 | Strong |
| C-O-C stretch (asymmetric) | Aryl-Alkyl Ether | 1260 - 1230 | Strong |
| C-O-C stretch (symmetric) | Aryl-Alkyl Ether | 1080 - 1020 | Medium |
| C-H bend (out-of-plane) | Aromatic Ring | 900 - 800 | Strong |
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing the information obtained from FT-IR spectroscopy. The experimental Raman spectrum is typically recorded in the region of 4000-100 cm⁻¹. researchgate.net The vibrational bands observed in the Raman spectrum are assigned to specific normal modes of the molecule. For instance, the characteristic C≡N stretching vibration is expected to produce a strong and sharp band. The aromatic C-H stretching vibrations and the various modes associated with the isopropoxy and fluoro substituents will also be evident in the spectrum.
Theoretical calculations, often employing Density Functional Theory (TFP), are used to simulate the Raman spectrum. researchgate.netnih.gov These calculations help in the precise assignment of the observed Raman bands to their corresponding vibrational modes. researchgate.net The calculated Raman activities can be converted into Raman intensities, allowing for a direct comparison with the experimental spectrum. researchgate.net
Correlation of Experimental and Simulated Vibrational Spectra
A powerful approach in the structural elucidation of molecules like this compound is the correlation of experimentally obtained vibrational spectra (both FT-IR and Raman) with theoretically simulated spectra. researchgate.netnih.gov This correlation allows for a more confident and detailed assignment of the fundamental vibrational modes of the molecule. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the optimized molecular geometry and the corresponding vibrational frequencies. researchgate.netnih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(2d,2p), has been shown to provide good agreement with experimental data for similar molecules. researchgate.net
Discrepancies between the experimental and calculated frequencies can arise due to the fact that calculations are performed on a single molecule in the gas phase, while experiments are typically conducted on a solid or liquid sample. To improve the accuracy of the theoretical predictions, scaling factors are often applied to the calculated frequencies. nih.gov The potential energy distribution (PED) analysis, derived from the theoretical calculations, is crucial for characterizing each normal mode and confirming the assignments made from the experimental spectra. nih.gov The comparison of the simulated spectra with the experimental FT-IR and Raman spectra provides a comprehensive understanding of the vibrational properties of this compound. researchgate.net
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound with high accuracy. This technique allows for the calculation of the elemental composition of the molecule, confirming its chemical formula. HRMS is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions. The high accuracy of the mass measurement is essential for the unambiguous identification of the compound.
Fragmentation Pathway Elucidation
The fragmentation of this compound in a mass spectrometer provides valuable structural information. Upon ionization, the molecular ion undergoes a series of bond cleavages, resulting in a characteristic pattern of fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.
For benzonitrile (B105546) derivatives, a common fragmentation pathway involves the loss of the nitrile group (CN) or hydrogen cyanide (HCN). nih.gov In the case of this compound, other likely fragmentation pathways include the cleavage of the isopropoxy group. The loss of the isopropyl group as a radical or propene molecule is a probable event. The stability of the resulting fragments, often stabilized by the aromatic ring, dictates the major fragmentation pathways observed in the mass spectrum. The presence of the fluorine atom will also influence the fragmentation pattern, and its loss or the loss of HF may be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. libretexts.org
The benzonitrile moiety contains a conjugated π-system, which gives rise to strong π → π* absorptions in the UV region. The presence of the isopropoxy group, an auxochrome, attached to the benzene ring can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The fluorine atom may also influence the electronic transitions. The UV-Vis spectrum will show characteristic absorption maxima (λmax) corresponding to these electronic transitions. libretexts.org The solvent used for the analysis can also affect the position and intensity of the absorption bands. shu.ac.uk
Computational Chemistry and Theoretical Studies of 2 Fluoro 4 Isopropoxy Benzonitrile
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic data of 2-Fluoro-4-isopropoxy-benzonitrile, including NMR and vibrational spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. liverpool.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT or ab initio calculations to determine theoretical chemical shifts. mdpi.comucm.es These calculations can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei. mdpi.comucm.esucl.ac.uk
Computational models can also predict spin-spin coupling constants, which are sensitive to the molecular geometry and bonding environment. organicchemistrydata.org The accuracy of these predictions is highly dependent on the level of theory and basis set employed.
Theoretical calculations of vibrational frequencies and their corresponding infrared (IR) and Raman intensities are crucial for understanding the molecular vibrations of this compound. By performing a frequency calculation on the optimized geometry, a theoretical vibrational spectrum can be generated. epstem.net
These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. epstem.net The analysis of these vibrational modes provides detailed information about the stretching, bending, and torsional motions within the molecule. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The isopropoxy group in this compound introduces conformational flexibility. Computational methods can be used to explore the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. Through methods like Density Functional Theory (DFT), it is possible to model the reaction pathways, identify intermediates, and calculate the energies of transition states. This theoretical insight is crucial for understanding the reactivity of the molecule and predicting the most likely reaction outcomes.
For nucleophilic aromatic substitution (SNAr) reactions, computational models can help determine whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism with a single transition state. nih.gov In the case of this compound, a nucleophile can attack the carbon atom attached to the fluorine. The stability of the resulting intermediate or the energy barrier of the transition state would be significantly influenced by the electronic effects of the cyano (-CN) and isopropoxy (-O-iPr) groups.
The electron-withdrawing nature of the cyano group and the fluorine atom would stabilize the negative charge in the aromatic ring during a nucleophilic attack. Conversely, the isopropoxy group is an electron-donating group through resonance, which could destabilize the negatively charged intermediate. Computational models can quantify these opposing effects to predict the activation energy of the reaction.
Illustrative Data on Transition State Energies for Nucleophilic Aromatic Substitution:
The following table presents hypothetical, yet plausible, transition state energies for the nucleophilic attack of a generic nucleophile (Nu⁻) at the C2 position of this compound, calculated using a DFT method. These values are for illustrative purposes to demonstrate the type of data generated from computational studies.
| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Concerted SNAr | B3LYP | 6-311+G(d,p) | 22.5 |
| Stepwise (Meisenheimer) | B3LYP | 6-311+G(d,p) | 18.9 (Intermediate Formation) |
Note: These are representative values and not from a published study on this specific molecule.
Theoretical Studies on Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution
Theoretical studies are instrumental in predicting the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions on this compound. The directing effects of the substituents (fluoro, isopropoxy, and cyano) determine the position of attack on the benzene (B151609) ring.
Nucleophilic Aromatic Substitution:
In nucleophilic aromatic substitution, the fluorine atom at the C2 position is a potential leaving group. The regioselectivity of the attack is governed by the ability of the substituents to stabilize the resulting negative charge in the Meisenheimer intermediate. The strongly electron-withdrawing cyano group at the para position to the fluorine atom provides significant stabilization through resonance and inductive effects, making the C2 position highly susceptible to nucleophilic attack. While the isopropoxy group is electron-donating, its effect is less pronounced compared to the powerful activating effect of the para-cyano group.
Electrophilic Aromatic Substitution:
For electrophilic aromatic substitution, the regioselectivity is dictated by the ability of the substituents to donate electron density to the ring and stabilize the positive charge of the arenium ion intermediate. The isopropoxy group is a strong activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The fluorine atom is a deactivating group but is also an ortho-, para-director. The cyano group is a strong deactivating group and a meta-director.
Given the directing effects of the substituents on this compound, the most likely positions for electrophilic attack would be ortho to the strongly activating isopropoxy group (at C3 and C5). Computational calculations of the energies of the possible arenium ion intermediates can provide a quantitative prediction of the regioselectivity. The intermediate with the lowest energy corresponds to the major product.
Illustrative Data on Arenium Ion Intermediate Stabilities for Electrophilic Aromatic Substitution:
This table provides hypothetical relative energies of the arenium ion intermediates formed during the nitration of this compound, calculated using a DFT method. The lowest energy indicates the most favored substitution position.
| Position of Electrophilic Attack | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| C3 | B3LYP | 6-31G(d) | 0.0 (most stable) |
| C5 | B3LYP | 6-31G(d) | +1.2 |
| C6 | B3LYP | 6-31G(d) | +8.5 |
Note: These are representative values based on established principles of substituent effects and not from a published study on this specific molecule.
Strategic Utility in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
2-Fluoro-4-isopropoxy-benzonitrile serves as a fundamental building block for the assembly of intricate molecular structures. The presence of three distinct functional groups offers multiple reaction pathways for chemists to exploit. The nitrile group and the fluorine atom are key reactive sites, while the isopropoxy group modulates the molecule's electronic properties and solubility.
Fluorinated aromatic compounds are recognized as important components in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The fluorine atom can enhance metabolic stability and binding affinity in biologically active molecules. guidechem.com Analogous dihalogenated benzonitriles, such as 2-bromo-4-fluorobenzonitrile, are widely used as molecular scaffolds for active pharmaceutical ingredients (APIs), demonstrating the value of having multiple reactive handles on a single aromatic ring. ossila.com The bromo-substituent in this analog can participate in palladium-catalyzed cross-coupling reactions, while the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution. ossila.com Similarly, the fluorine atom in this compound, activated by the electron-withdrawing effect of the ortho-nitrile group, is primed for such substitution reactions.
The nitrile group itself is a versatile functional group that can be converted into other key moieties, such as amines or carboxylic acids, which are essential for building larger molecular frameworks. This versatility makes compounds like this compound valuable starting materials for multi-step syntheses. Its aniline (B41778) counterpart, 2-Fluoro-4-isopropoxyaniline, is also a known organic building block, highlighting the utility of this substitution pattern in synthetic chemistry. bldpharm.com
Precursor for Functionalized Aromatic and Heterocyclic Compounds
The structure of this compound makes it an ideal precursor for a variety of functionalized aromatic and heterocyclic compounds. The synthesis of heterocycles is of great interest due to their prevalence in bioactive molecules like pharmaceuticals and pesticides. researchgate.net
The nitrile group can be used to construct nitrogen-containing heterocycles. For example, it can react with hydroxylamine (B1172632) to form oxadiazoles, a class of compounds investigated for their activity as cannabinoid receptor ligands. ossila.com The synthesis of other heterocycles such as pyrazoles, isoxazoles, and pyrimidines often involves fluorinated starting materials to introduce fluorine into the final structure selectively. researchgate.net Research on related fluorinated anilines, like 2-Fluoro-4-(trifluoromethyl)aniline, shows they are excellent precursors for bicyclic and tricyclic heterocycles, including quinoxalines, quinolines, and phenazines, through reactions involving the ortho-fluorine atom. ossila.com
Furthermore, the fluorine atom facilitates the synthesis of other functionalized aromatic compounds through nucleophilic aromatic substitution (SNAr). A well-documented reaction is the synthesis of ether-linked bi-aromatic structures, such as the reaction between 3,4-difluorobenzonitrile (B1296988) and hydroquinone (B1673460) to form 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile. nih.gov This type of reaction could be applied to this compound to introduce a wide range of substituents at the 2-position, leading to diverse derivatives.
| Precursor Functional Group | Reaction Type | Resulting Structure/Functional Group |
| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) |
| Nitrile (-C≡N) | Cycloaddition | Tetrazoles |
| Nitrile (-C≡N) | Reaction with Hydroxylamine | Oxadiazoles ossila.com |
| Fluoro (-F) | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers |
Applications in the Synthesis of Specialty Chemicals
The utility of this compound extends to the synthesis of various specialty chemicals, particularly within the pharmaceutical and agrochemical industries. Fluorinated benzonitriles are key intermediates in the production of high-value compounds. For instance, 2-fluoro-4-nitrobenzonitrile (B1302158) is an intermediate for tyrosine kinase inhibitors used in cancer therapy. google.com
The trifluoromethyl analogue, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a crucial reagent for synthesizing thiohydantoin and thioxoimidazolidinone compounds, which have shown potential as anti-prostate cancer agents. chemicalbook.comgoogle.com This highlights the role of substituted benzonitriles in creating complex, biologically active molecules. The SCF₃ group, often found in modern agrochemicals and pharmaceuticals, is known to increase the lipophilicity of molecules, which can enhance their ability to cross biological membranes. nih.gov While the isopropoxy group on this compound offers different properties than a trifluoromethyl group, it is also a common moiety in specialty chemicals, valued for its ability to fine-tune steric and electronic properties.
The synthesis of various bioactive compounds, from herbicides to cardiovascular drugs, often relies on intermediates containing fluorinated aromatic rings. nih.govnih.gov The structural motifs present in this compound make it a plausible intermediate for such applications.
Integration into Novel Material Science Applications (e.g., polymers, coatings)
Beyond its use in synthesizing discrete molecules, this compound has potential applications in material science. The unique combination of a polar nitrile group, an electronegative fluorine atom, and a flexible isopropoxy group can impart desirable properties to polymers, liquid crystals, and other advanced materials.
Fluorinated compounds are utilized in the development of materials for organic electronics, such as Organic Light Emitting Diodes (OLEDs). ossila.com The introduction of fluorine can influence the electronic energy levels, charge transport properties, and stability of these materials. While specific research on the integration of this compound into polymers or coatings is not widely documented, its structure is analogous to other monomers used in these fields. The nitrile group can undergo polymerization or be modified post-polymerization. The polarity and dipole moment introduced by the fluoro and nitrile groups could be beneficial for creating materials with specific dielectric properties or for applications in coatings where surface properties are critical.
Emerging Research Avenues and Future Directions
Development of Green and Sustainable Synthetic Routes
The synthesis of specialty chemicals like 2-Fluoro-4-isopropoxy-benzonitrile is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Future research is geared towards developing more sustainable pathways that minimize environmental impact.
Key areas of development include:
Use of Greener Solvents: Replacing conventional solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as ionic liquids or supercritical fluids. Ionic liquids, for instance, can act as both solvent and catalyst and are often recyclable, simplifying separation processes. researchgate.netrsc.org
Catalytic Systems: Shifting from stoichiometric reagents to catalytic systems, including biocatalysis and photocatalysis. Enzymatic methods, for example, can offer high selectivity under mild conditions, reducing the formation of byproducts. nih.gov Photochemical protocols using visible light as a renewable energy source represent another promising, atom-economical approach. rsc.org
Flow Chemistry: Implementing continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for more precise control over reaction parameters, leading to higher yields and purity while minimizing waste.
| Parameter | Traditional Synthesis (Illustrative) | Green Synthesis (Potential) |
| Solvent | Dichloromethane, Toluene, DMF | Ionic Liquids, Supercritical CO₂, Water, Bio-solvents |
| Catalyst | Stoichiometric strong bases or metal salts | Recyclable catalysts (e.g., heterogeneous catalysts), Enzymes, Photocatalysts |
| Energy Source | High-temperature reflux | Visible light, Microwave irradiation, Ambient temperature |
| Byproducts | Inorganic salts, Acidic waste | Minimal byproducts, often recyclable |
| Process | Batch processing | Continuous flow chemistry |
Exploration of Stereoselective Syntheses for Chiral Derivatives
The introduction of chirality into molecules is a cornerstone of modern drug discovery. While this compound is itself achiral, its structure serves as a valuable starting point for the synthesis of chiral derivatives. Future research will likely focus on developing stereoselective methods to create such molecules.
Potential strategies include:
Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of reactions. This could involve the asymmetric modification of the isopropoxy group or the addition of a chiral substituent to the aromatic ring.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct a subsequent stereoselective transformation, followed by its removal.
Atropisomerism: Introducing bulky substituents at positions ortho to the bond connecting the benzonitrile (B105546) to another aromatic ring could create rotationally restricted atropisomers, which are a form of axial chirality. researchgate.net N-heterocyclic carbene (NHC) catalysts have shown promise in the atroposelective synthesis of other axially chiral benzonitriles. researchgate.net
Desymmetrization: Methods involving the stereoselective activation of enantiotopic positions, such as those explored in Frustrated Lewis Pair (FLP) mediated C-F activation of gem-difluoroalkanes, could be adapted to create chiral centers. nih.govsemanticscholar.org
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. The application of advanced in situ spectroscopic techniques allows researchers to monitor reactions in real-time, identifying transient intermediates and determining kinetic profiles.
For the synthesis and reactions of this compound, these techniques could provide invaluable insights:
In Situ NMR Spectroscopy: Can track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data and helping to elucidate complex reaction networks.
In Situ IR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for identifying functional groups and tracking their transformation during a reaction. geochemicalperspectivesletters.org For instance, they could monitor the conversion of a precursor to the final nitrile product.
Stopped-Flow Spectroscopy: This method is ideal for studying very fast reactions by rapidly mixing reactants and observing the subsequent changes using techniques like UV-Vis absorption spectroscopy. nih.govnih.gov
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In Situ NMR | Reaction kinetics, structural elucidation of intermediates, quantification of species. | Studying the mechanism of nucleophilic aromatic substitution to introduce the isopropoxy group. |
| In Situ IR/Raman | Identification of functional groups, tracking bond formation/breaking. geochemicalperspectivesletters.org | Monitoring the cyanation step in real-time. |
| In Situ UV-Vis | Detection of chromophoric intermediates, reaction kinetics. | Investigating charge-transfer complexes or colored intermediates in catalytic cycles. |
| Mass Spectrometry | Identification of transient species and reaction products. | Analyzing reaction mixtures to confirm the presence of proposed intermediates. |
Computational Design of Novel Reactivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. By modeling molecules and reaction pathways, researchers can design experiments more efficiently and explore novel chemical transformations. acs.org
For this compound, computational studies can:
Predict Reaction Sites: Calculate electron density and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack on the aromatic ring. The electron-withdrawing nature of the fluoro and nitrile groups influences the ring's reactivity. acs.orgwikipedia.org
Model Reaction Mechanisms: Calculate the transition state energies and reaction energy profiles for potential synthetic routes, helping to identify the most favorable pathways. rsc.orgresearchgate.net Theoretical studies can differentiate between mechanisms like SNAr, single electron transfer (SET), or benzyne pathways.
Design New Catalysts: Simulate the interaction of the molecule with potential catalysts to design more efficient and selective catalytic systems.
Analyze Electronic Properties: Calculate HOMO-LUMO energy gaps to assess the molecule's kinetic stability and potential for use in electronic materials. mdpi.com
Integration into Supramolecular Assemblies and Nanostructures
The functional groups present in this compound—the nitrile, the fluorine atom, and the isopropoxy group—can participate in a variety of non-covalent interactions. This makes the molecule an attractive candidate for use in crystal engineering and the construction of ordered supramolecular assemblies.
Future research could explore:
Crystal Engineering: Systematically studying how the molecule packs in the solid state. The nitrile group can act as a hydrogen bond acceptor, while the fluorine atom can participate in weaker C-H···F hydrogen bonds or halogen bonding. The aromatic ring is capable of π-π stacking interactions. mdpi.com
Self-Assembled Monolayers (SAMs): Investigating the formation of ordered layers on surfaces, which could have applications in electronics or sensor technology.
Liquid Crystals: The rod-like shape of the molecule suggests it could be a component of liquid crystalline materials. Fluorinated benzonitriles are known to be useful in this field.
Porous Materials: Using the molecule as a building block (linker or node) in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrile group is a common coordinating group for metal ions. Research on related fluorinated nitrobenzenes has shown the formation of porous structures through self-assembly. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
